ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a combination of indole, piperazine, and bromophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes.
Coupling Reactions: The final compound is formed through a series of coupling reactions, including the formation of the sulfanylacetyl linkage and the esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDDJIPEOXSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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